Cas no 951572-82-0 (2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

2,3,5,6-Tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetramethyl-substituted benzene ring linked to a propyl-tetrahydroquinolinone moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring selective modulation of biological targets. The tetramethyl substitution enhances steric and electronic properties, potentially improving binding affinity and metabolic stability. The fused quinolinone structure may contribute to interactions with enzymes or receptors, making it valuable for medicinal chemistry research. Its well-defined molecular architecture allows for precise structural modifications, facilitating structure-activity relationship studies. The compound's synthetic versatility and distinct functional groups make it suitable for further derivatization in drug discovery programs.
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
951572-82-0 structure
Product name:2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:951572-82-0
MF:C22H28N2O3S
MW:400.534324645996
CID:6111709
PubChem ID:16927300

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
    • F2385-0019
    • AKOS001971801
    • 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • 951572-82-0
    • Inchi: 1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3
    • InChI Key: RUKDUJVSEUPJNK-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3CCC)(=O)=O)=C(C)C(C)=CC(C)=C1C

Computed Properties

  • Exact Mass: 400.18206393g/mol
  • Monoisotopic Mass: 400.18206393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 4.1

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2385-0019-25mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2385-0019-30mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2385-0019-20μmol
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2385-0019-10mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2385-0019-2μmol
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2385-0019-10μmol
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2385-0019-2mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2385-0019-4mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2385-0019-1mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2385-0019-5mg
2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
951572-82-0 90%+
5mg
$69.0 2023-05-16

Additional information on 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

2,3,5,6-Tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

The compound CAS No. 951572-82-0, also known as 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzene ring substituted with four methyl groups and a sulfonamide group attached to a tetrahydroquinoline moiety. The presence of these functional groups makes it a versatile compound with unique properties.

Recent studies have highlighted the importance of tetramethylbenzenesulfonamides in the development of novel pharmaceutical agents. The sulfonamide group is known for its ability to form strong hydrogen bonds, which is crucial in drug design for improving bioavailability and target specificity. Additionally, the tetrahydroquinoline fragment contributes to the compound's stability and lipophilicity, making it an ideal candidate for drug delivery systems.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the preparation of the tetramethylbenzenesulfonyl chloride intermediate and its subsequent reaction with the tetrahydroquinoline derivative. This process requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these conditions by exploring various catalysts and solvents, leading to more efficient synthesis pathways.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to act as a bioisostere makes it a valuable tool in drug discovery programs targeting various therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of kinase enzymes, which are implicated in numerous diseases such as cancer and inflammatory disorders.

Moreover, the tetramethyl substitution pattern on the benzene ring enhances the compound's stability against metabolic degradation, which is a critical factor for oral bioavailability. This feature has been exploited in preclinical studies to evaluate its efficacy in animal models of chronic diseases.

The structural uniqueness of this compound also makes it an interesting candidate for materials science applications. Its rigid framework and conjugated system could be harnessed in the development of advanced materials such as organic semiconductors or sensors. Current research is focused on understanding its electronic properties and how they can be tuned for specific applications.

In conclusion, CAS No. 951572-82-0 represents a cutting-edge molecule with diverse potential across multiple disciplines. Its intricate structure and functional groups provide a foundation for innovative research and development efforts. As ongoing studies continue to uncover its full capabilities, this compound is poised to make significant contributions to both academic and industrial advancements.

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